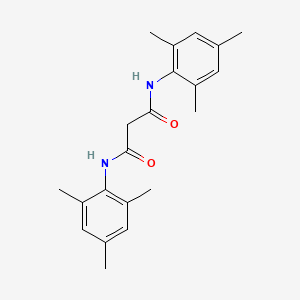

N,N'-bis(2,4,6-trimethylphenyl)propanediamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N'-bis(2,4,6-trimethylphenyl)propanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-12-7-14(3)20(15(4)8-12)22-18(24)11-19(25)23-21-16(5)9-13(2)10-17(21)6/h7-10H,11H2,1-6H3,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFPIPAZSGBPEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CC(=O)NC2=C(C=C(C=C2C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701248197 | |

| Record name | N1,N3-Bis(2,4,6-trimethylphenyl)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701248197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105678-72-6 | |

| Record name | N1,N3-Bis(2,4,6-trimethylphenyl)propanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105678-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1,N3-Bis(2,4,6-trimethylphenyl)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701248197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N,N'-bis(2,4,6-trimethylphenyl)propanediamide

The traditional and most direct route to N,N'-disubstituted propanediamides involves the condensation reaction between a malonic acid derivative and two equivalents of an aniline (B41778). For the target molecule, this involves the reaction of malonic acid or its more reactive derivatives (like malonyl chloride or a malonate ester) with 2,4,6-trimethylaniline (B148799).

A general procedure, analogous to the synthesis of similar propanediamides, involves treating malonic acid with 2,4,6-trimethylaniline in a suitable solvent like dichloromethane. nih.govnih.gov The reaction typically requires stirring for several hours, followed by a workup procedure to isolate and purify the product. This often includes washing with water, a basic solution such as sodium bicarbonate to remove unreacted acid, and an acidic solution to remove unreacted aniline. nih.govnih.gov

Amide Bond Formation Strategies for Sterically Hindered Anilines

The synthesis of this compound presents a significant challenge due to the steric bulk of the 2,4,6-trimethylaniline (mesidine). The methyl groups in the ortho positions of the aniline sterically hinder the nitrogen atom's nucleophilic attack on the carbonyl carbon of the carboxylic acid or its derivative.

To overcome this steric hindrance, several strategies have been developed for amide bond formation:

Use of Coupling Reagents: Standard peptide coupling reagents are often employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack. However, even with common reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), reactions with hindered anilines can be sluggish and low-yielding. ucl.ac.uksciepub.com More potent activators may be required.

Conversion to Acyl Halides: A common and effective method is the conversion of the carboxylic acid (malonic acid) to a more reactive acyl halide, typically the acyl chloride (malonyl chloride), using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). ucl.ac.uk The highly electrophilic acyl chloride can then react with the sterically hindered aniline, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

High-Temperature Reactions: In some cases, forcing conditions, such as elevated temperatures, can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. rsc.org

Acyl Fluorides: A protocol involving the in situ formation of acyl fluorides has been shown to be efficient for coupling sterically hindered substrates where other standard methods have failed. rsc.org

The choice of strategy depends on the desired scale, functional group tolerance, and the need to minimize side reactions.

Reaction Conditions and Yield Optimization

Optimizing the synthesis of this compound involves the careful selection of reagents, solvents, temperature, and reaction time to maximize the yield and purity of the final product. The table below outlines key parameters and their typical ranges for consideration in such an optimization process. rsc.orgechemcom.com

| Parameter | Condition/Reagent | Rationale and Considerations |

|---|---|---|

| Carboxylic Acid Source | Malonic Acid, Diethyl Malonate, Malonyl Chloride | Malonyl chloride is the most reactive but sensitive to moisture. Malonic acid requires an activating agent. Diethyl malonate requires high temperatures for aminolysis. |

| Amine | 2,4,6-Trimethylaniline | The key building block; its steric hindrance is the main challenge to overcome. |

| Solvent | Dichloromethane (DCM), Toluene (B28343), Tetrahydrofuran (THF), Acetonitrile | Choice depends on reagent solubility and reaction temperature. Toluene is often used for reactions requiring azeotropic removal of water. sciepub.com |

| Catalyst/Activating Agent | EDC, DCC, Thionyl Chloride, Boric Acid sciepub.com | Essential for activating malonic acid. The choice impacts reaction rate and waste products. |

| Temperature | 0 °C to reflux | Initial addition of reagents may be done at lower temperatures to control exothermic reactions, followed by heating to drive the reaction to completion. |

| Reaction Time | 3 - 24 hours | Longer reaction times are often necessary for sterically hindered substrates. Progress is typically monitored by Thin Layer Chromatography (TLC). sciepub.com |

| Stoichiometry | Amine:Acid ratio of ~2:1 | A slight excess of the amine or acid may be used to ensure complete consumption of the limiting reagent. |

Novel and Optimized Synthetic Routes

Recent advancements in organic synthesis have focused on developing more efficient and environmentally friendly methods for amide bond formation, which can be applied to the synthesis of this compound.

Exploration of Green Chemistry Principles in Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes. rsc.org For the synthesis of propanediamides, this involves several key areas:

Catalytic Direct Amidation: Instead of using stoichiometric activating agents that generate significant waste, catalytic methods are being explored. Boronic acids and boric acid itself have emerged as effective catalysts for the direct condensation of carboxylic acids and amines, with water being the only byproduct. ucl.ac.uksciepub.comresearchgate.net This approach often involves heating in a solvent like toluene with a Dean-Stark trap to remove the water formed and drive the equilibrium towards the product. sciepub.com

Enzymatic Synthesis: Biocatalysis offers a highly selective and green alternative. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been used to catalyze amide bond formation under mild conditions. nih.gov This enzymatic approach avoids harsh reagents and can lead to high conversions and yields without extensive purification. nih.gov

Solvent-Free Reactions: Performing reactions without a solvent minimizes waste and simplifies product isolation. A method using boric acid as a catalyst for the reaction between a carboxylic acid and urea (B33335) (as an amine source) via simple trituration and direct heating has been reported as a rapid, solvent-free procedure for amide synthesis. researchgate.net

Electrosynthesis: The use of electrochemistry represents a modern, green approach to amide synthesis, avoiding bulk chemical oxidants or reductants. rsc.org

Mechanistic Aspects of Formation Reactions

The mechanism of amide bond formation depends on the chosen synthetic route.

Direct Amidation (Acid-Catalyzed): In the presence of an acid catalyst like boric acid, the carbonyl oxygen of the carboxylic acid is protonated, increasing the electrophilicity of the carbonyl carbon. The nitrogen of the amine then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule to form the amide bond.

Via Acyl Chlorides: The reaction proceeds through a nucleophilic acyl substitution mechanism. The amine's lone pair of electrons attacks the highly electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the protonated amide, which is then deprotonated by a base to yield the final product.

Enzymatic Mechanism: Enzymes like lipase facilitate amide bond formation through an acyl-enzyme intermediate. nih.gov For example, the catalytic triad (B1167595) in the enzyme's active site activates the carboxylic acid, which then acylates a serine residue. The amine then attacks this acyl-enzyme intermediate, forming the amide and regenerating the enzyme. nih.gov

In all cases involving sterically hindered anilines, the rate-determining step is often the initial nucleophilic attack, which is slowed by the bulky substituents on the aniline ring.

Derivatization and Functionalization Strategies

Once synthesized, this compound possesses several reactive sites that can be targeted for further chemical modification. The primary sites for derivatization are the amide N-H protons (if present, though absent in this specific N,N'-disubstituted case), the carbonyl groups, the central methylene (B1212753) group of the propane (B168953) linker, and the aromatic rings.

Reactions at the Methylene Bridge: The α-protons on the carbon between the two carbonyl groups are acidic and can be deprotonated by a suitable base. The resulting carbanion can act as a nucleophile in reactions with electrophiles, such as alkyl halides, allowing for the introduction of various substituents at this central position.

Reduction of Amide Carbonyls: The amide groups can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would transform the propanediamide into the corresponding 1,3-diaminopropane (B46017) derivative, N,N'-bis(2,4,6-trimethylphenyl)propane-1,3-diamine.

Electrophilic Aromatic Substitution: The two 2,4,6-trimethylphenyl rings are electron-rich and can undergo electrophilic aromatic substitution reactions. However, the positions are highly substituted, with only the 3- and 5-positions on each ring being available. The steric hindrance from the amide linkage and the existing methyl groups would likely direct incoming electrophiles to the less hindered para-position relative to the amide nitrogen if it were not already occupied by a methyl group. Reactions like nitration or halogenation could potentially be achieved under forcing conditions.

These potential derivatization strategies allow for the modification of the compound's structure to tune its physical, chemical, and biological properties for various applications.

Modification of the Malonamide (B141969) Backbone

The malonamide backbone presents two primary sites for modification: the central α-carbon and the amide nitrogen atoms. The protons on the α-carbon are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, facilitating the formation of a nucleophilic carbanion. Concurrently, the amide N-H protons can also be removed by a base, allowing for N-alkylation or N-arylation.

C-Alkylation and Acylation: Deprotonation of the central CH₂ group with a suitable base (e.g., sodium hydride, lithium diisopropylamide) generates a resonance-stabilized enolate. This nucleophile can react with various electrophiles, most commonly alkyl halides, to yield C-alkylated derivatives. The introduction of a single substituent at this position creates a new stereocenter, opening possibilities for stereoselective synthesis.

N-Alkylation: The direct N-alkylation of the amide groups offers another route to functionalization. This transformation is typically achieved by treating the diamide (B1670390) with a base followed by an alkylating agent, such as an alkyl halide. rsc.org Transition-metal catalysis, particularly with palladium, has emerged as a powerful tool for N-alkylation reactions, often proceeding under milder conditions. chemrxiv.org The "borrowing hydrogen" methodology, where alcohols serve as alkylating agents in the presence of a catalyst, represents a green alternative, generating water as the only byproduct. chemrxiv.org

Conversion to Heterocycles: The malonamide backbone can also serve as a synthon for more complex structures. For instance, malonamides bearing unsaturated N-substituents can undergo cyclization reactions. As an example of such a transformation, N-allyl malonamides have been used as precursors in the synthesis of substituted pyrazines through a reaction sequence involving diazidation and subsequent cyclization. rsc.org

Table 1: Potential Modifications of the Malonamide Backbone

| Modification Type | Reaction | Typical Reagents | Potential Product |

|---|---|---|---|

| C-Alkylation | Nucleophilic substitution | 1. Base (NaH, LDA) 2. Alkyl halide (R-X) | α-Alkyl-N,N'-bis(2,4,6-trimethylphenyl)propanediamide |

| N-Alkylation | Nucleophilic substitution / Catalysis | Base (e.g., Cs₂CO₃) + R-X; or Pd-catalyst + R-OH | N,N'-Dialkyl-N,N'-bis(2,4,6-trimethylphenyl)propanediamide |

| Heterocycle Formation | Cyclization | Requires specific N-substituents (e.g., N-allyl), followed by cyclization reagents | Substituted heterocyclic systems |

Introduction of Additional Functionalities on Aryl Rings

The 2,4,6-trimethylphenyl (mesityl) rings are activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the methyl groups and the nitrogen atom of the amide. However, the substitution pattern is heavily influenced by steric hindrance.

Electrophilic Aromatic Substitution (EAS): The N-acyl group is a moderately activating ortho-, para-director, while the methyl groups are also ortho-, para-directing. ucalgary.ca In the mesityl ring, the ortho- (2,6) and para- (4) positions are already occupied by methyl groups. Therefore, electrophilic attack is directed to the meta-positions (C3 and C5), which are the only available sites on the ring. The significant steric bulk imposed by the ortho-methyl groups and the large amide substituent makes these positions somewhat hindered, potentially requiring forcing conditions for reactions to proceed. Common EAS reactions such as nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and sulfonation (using fuming H₂SO₄) could introduce functional groups at these positions. youtube.com The amide group is less activating than a free amino group, which helps to prevent polysubstitution and unwanted side reactions that can occur with highly activated anilines. ucalgary.calibretexts.org

Functionalization of Benzylic Positions: An alternative strategy for modifying the aryl rings is to functionalize the benzylic methyl groups. Free-radical bromination, using a reagent like N-bromosuccinimide (NBS) with a radical initiator, can selectively introduce a bromine atom at one of the methyl groups. The resulting benzylic bromide is a versatile intermediate that can undergo nucleophilic substitution reactions to introduce a wide range of functionalities, such as hydroxyl, alkoxy, or cyano groups.

Table 2: Potential Modifications of the Aryl Rings

| Modification Type | Reaction | Typical Reagents | Potential Site of Reaction |

|---|---|---|---|

| Nitration | Electrophilic Aromatic Substitution | HNO₃, H₂SO₄ | C3 / C5 positions of the mesityl ring |

| Halogenation | Electrophilic Aromatic Substitution | Br₂, FeBr₃ or Cl₂, AlCl₃ | C3 / C5 positions of the mesityl ring |

| Benzylic Halogenation | Free-Radical Substitution | N-Bromosuccinimide (NBS), AIBN/light | Methyl groups on the mesityl ring |

Regioselectivity and Stereoselectivity in Synthesis

Controlling the regiochemistry and stereochemistry is paramount when synthesizing derivatives of this compound.

Regioselectivity: A key regiochemical challenge lies in the selective functionalization of the malonamide backbone, specifically achieving C- versus N-alkylation. The outcome is often dependent on the reaction conditions. The use of strong, non-nucleophilic bases in aprotic solvents tends to favor deprotonation at the more acidic α-carbon, leading to C-alkylation. Conversely, conditions involving metal cations that can chelate with the amide oxygen may favor N-alkylation.

In the context of aryl ring functionalization, regioselectivity is dictated by the combination of electronic directing effects and steric hindrance. As previously noted, electrophilic aromatic substitution is strongly directed to the C3 and C5 positions of the mesityl rings, as all other positions are blocked.

Stereoselectivity: Stereoselectivity becomes a critical consideration when a single substituent is introduced at the α-carbon of the propanediamide backbone, creating a chiral center. Achieving control over the stereochemical outcome of this transformation is a significant synthetic challenge. Several strategies can be envisioned to achieve a stereoselective synthesis:

Use of Chiral Auxiliaries: A chiral group could be temporarily attached to the molecule (e.g., at the nitrogen) to direct the approach of the electrophile to one face of the enolate intermediate.

Chiral Catalysis: The use of a chiral base for the deprotonation step or a chiral phase-transfer catalyst in the alkylation reaction could induce asymmetry and favor the formation of one enantiomer over the other.

Methodologies for the stereocontrolled synthesis of related compounds, such as the use of chiral N-tert-butanesulfinyl imines to direct nucleophilic additions, provide a conceptual framework for how stereoselectivity might be achieved in this system. nih.gov The development of a highly diastereoselective synthesis of β-thiomannopyranosides, which proceeds via an SN2-like displacement, further illustrates the principle of using specific reaction pathways to control stereochemical outcomes. nih.gov

Advanced Structural Elucidation and Conformational Analysis

Solid-State Structural Investigations via X-ray Crystallography

Comprehensive searches of scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for N,N'-bis(2,4,6-trimethylphenyl)propanediamide. Therefore, a detailed analysis of its specific molecular conformation, torsion angles, intermolecular interactions, hydrogen bonding networks, crystal packing architectures, supramolecular synthons, and polymorphism in the solid state cannot be provided at this time.

While studies on analogous propanediamide derivatives exist, such as N,N'-bis(2-chlorophenyl)propanediamide, their structural parameters are not directly transferable due to the unique steric and electronic influence of the 2,4,6-trimethylphenyl (mesityl) groups. The bulky nature of the mesityl substituents is expected to impose significant steric hindrance, which would heavily influence the molecular conformation and crystal packing, making direct comparisons with less hindered analogues speculative.

Molecular Conformation and Torsion Angle Analysis in the Crystalline State

Specific torsion angles for this compound are not available in the absence of crystallographic data.

Intermolecular Interactions and Hydrogen Bonding Networks

Without experimental crystal structure data, a definitive description of the hydrogen bonding networks and other intermolecular interactions for this specific compound is not possible.

Crystal Packing Architectures and Supramolecular Synthons

Details on the crystal packing and supramolecular synthons for this compound are not available in the literature.

Polymorphism and Pseudopolymorphism Studies

No studies on the polymorphism or pseudopolymorphism of this compound have been found in the searched scientific literature.

Solution-State Conformational Dynamics via Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental studies on the solution-state conformational dynamics of this compound using advanced Nuclear Magnetic Resonance (NMR) spectroscopy are not available in the reviewed literature. Consequently, specific data regarding its behavior and dynamic processes in solution cannot be presented.

Variable Temperature NMR Studies for Rotational Barriers and Dynamic Processes

No variable-temperature NMR studies for this compound have been reported in the scientific literature. As a result, experimental data on the rotational barriers around its amide bonds and other dynamic processes are not available.

The table below is a placeholder for when such data becomes available.

| Dynamic Process | Solvent | Coalescence Temp. (K) | ΔG‡ (kJ/mol) |

| Amide Bond Rotation | - | Data Not Available | Data Not Available |

| Aryl Group Rotation | - | Data Not Available | Data Not Available |

2D NMR Techniques for Elucidating Complex Solution Conformations

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can identify protons that are close in space, providing crucial information for conformational analysis. For a molecule like this compound, NOESY could reveal spatial correlations between the protons of the mesityl groups and the propanediamide backbone, helping to define the relative orientation of the aromatic rings. However, specific 2D NMR studies providing such correlations for this compound have not been reported.

Solvent Effects on Solution Conformation and Dynamics

The conformation of a molecule can be significantly influenced by the solvent environment. Changes in solvent polarity can affect intramolecular hydrogen bonding and the relative energies of different conformers. NMR spectroscopy is highly sensitive to these changes, as chemical shifts and coupling constants are dependent on the molecular conformation. A systematic study using a range of solvents with varying polarities (e.g., from non-polar solvents like chloroform to polar, hydrogen-bond-accepting solvents like DMSO) would be necessary to probe the solvent effects on the conformational dynamics of this compound. Research on other N,N'-bisarylmalonamides has shown that solute-solvent interactions can be analyzed using concepts like the linear solvation energy relationship (LSER), but such an analysis is absent for the target compound researchgate.net.

Solid-State NMR Spectroscopy (e.g., CP-MAS NMR) for Structural Insights

Solid-state NMR (ssNMR) spectroscopy provides information about molecular structure and dynamics in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples, which can be very different from their solution-state counterparts due to packing forces and the absence of rapid molecular tumbling wikipedia.orgemory.edu. ssNMR could be used to determine the number of crystallographically inequivalent molecules in the unit cell, probe intermolecular interactions, and define the precise solid-state conformation of this compound. No published ssNMR data for this compound could be located.

Spectroscopic Analysis of Vibrational Modes and Electronic Transitions (e.g., advanced IR/Raman, UV-Vis beyond basic identification)

Advanced Infrared (IR) and Raman spectroscopy can provide detailed information on the vibrational modes of a molecule, which are sensitive to its conformation and intermolecular interactions ksu.edu.sa. For this compound, key vibrational bands would include the N-H stretching, amide I (primarily C=O stretching), and amide II (N-H bending and C-N stretching) modes. The frequencies of these bands would be expected to shift depending on the presence and strength of hydrogen bonding.

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule libretexts.org. The spectrum of this compound would be dominated by π → π* transitions associated with the trimethylphenyl aromatic rings. The position and intensity of these absorption bands can be influenced by the solvent and the conformation of the molecule, as the orientation of the aryl rings affects the extent of electronic conjugation. A study on related N,N'-bisarylmalonamides has recorded UV absorption spectra in various solvents to analyze such effects, but this specific compound was not included researchgate.net.

Chiroptical Properties and Stereochemical Investigations

This section is applicable if chiral analogues or derivatives of the compound are studied. Since this compound is an achiral molecule, it does not exhibit chiroptical properties such as optical rotation or circular dichroism. Studies on chiral derivatives, where chirality might be introduced, for instance, by using a chiral backbone or by atropisomerism due to restricted rotation of the bulky aryl groups, have not been found in the literature. Therefore, no information on the chiroptical properties or stereochemical investigations is available.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, energies, and various electronic properties with a good balance between accuracy and computational cost.

The conformational flexibility of N,N'-bis(2,4,6-trimethylphenyl)propanediamide is primarily governed by the rotation around the C-N amide bonds and the C-C bonds of the propanediamide linker. The bulky 2,4,6-trimethylphenyl (mesityl) groups introduce significant steric hindrance, which is expected to strongly influence the conformational preferences of the molecule.

Computational conformational analysis would involve systematically rotating the key dihedral angles and calculating the corresponding single-point energies to map out the potential energy surface. This process allows for the identification of low-energy conformers and the global energy minimum structure. It is expected that the global minimum for this compound would feature a twisted conformation, where the mesityl groups are significantly rotated out of the plane of the amide groups to alleviate steric strain. This contrasts with less hindered systems where more planar arrangements might be favored to maximize π-conjugation.

Table 1: Comparison of Dihedral Angles in Related N,N'-Diarylpropanediamides

| Compound | Dihedral Angle (Amide Plane 1 vs. Amide Plane 2) | Dihedral Angle (Phenyl Ring vs. Adjacent Amide Plane) | Reference |

| N,N′-bis(3-methylphenyl)propanediamide | 68.5° | 9.2° | nih.gov |

| N,N′-bis(2-chlorophenyl)propanediamide | 65.0° | - | nih.gov |

| This compound | Predicted to be large | Predicted to be large | - |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in theoretical chemistry for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov

For this compound, a DFT calculation would reveal the spatial distribution and energies of these frontier orbitals. It is anticipated that the HOMO would be primarily localized on the electron-rich mesityl rings, with some contribution from the nitrogen lone pairs of the amide groups. The LUMO is expected to be distributed over the carbonyl groups of the propanediamide linker, as these are the most electrophilic sites.

The presence of the electron-donating methyl groups on the phenyl rings would raise the energy of the HOMO compared to an unsubstituted N,N'-diphenylpropanediamide. This would suggest an increased propensity for electrophilic attack on the aromatic rings. The HOMO-LUMO gap would provide a quantitative measure of the molecule's reactivity; a large gap would indicate high stability.

Table 2: Predicted General Electronic Properties from FMO Analysis

| Property | Predicted Characteristic for this compound |

| HOMO Energy | Relatively high due to electron-donating mesityl groups |

| LUMO Energy | Localized on the amide carbonyls |

| HOMO-LUMO Gap | Expected to be indicative of a kinetically stable molecule |

| Primary site for electrophilic attack | Mesityl rings |

| Primary site for nucleophilic attack | Carbonyl carbons |

DFT calculations can accurately predict vibrational frequencies, which are invaluable for the interpretation of experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies of the optimized geometry, a theoretical vibrational spectrum can be generated.

For this compound, key vibrational modes would include:

N-H stretching: Typically observed in the range of 3300-3500 cm⁻¹. The exact position would be sensitive to hydrogen bonding. nih.gov

C=O stretching (Amide I band): A strong absorption expected around 1650-1680 cm⁻¹.

N-H bending and C-N stretching (Amide II band): Usually found in the 1520-1570 cm⁻¹ region.

Aromatic C-H and C=C stretching: Occurring in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Aliphatic C-H stretching: From the methyl and methylene (B1212753) groups, expected around 2850-3000 cm⁻¹. nih.gov

By comparing the computed spectrum with experimental data, one can confirm the molecular structure and gain insights into intermolecular interactions, which can cause shifts in the vibrational frequencies.

In the solid state, molecules of this compound will interact through various non-covalent forces. DFT calculations can be employed to quantify the strength of these interactions.

Hydrogen Bonding: The N-H groups of the amide can act as hydrogen bond donors, while the carbonyl oxygens can act as acceptors. In the crystal lattice of related compounds like N,N′-bis(3-methylphenyl)propanediamide, intermolecular N-H···O hydrogen bonds are observed, linking the molecules into chains. nih.gov Similar interactions are expected for the title compound.

π-π Stacking: The aromatic mesityl rings can engage in π-π stacking interactions. However, the bulky ortho-methyl groups may hinder a perfectly parallel stacking arrangement, leading to offset or T-shaped π-stacking geometries. In N,N′-bis(3-methylphenyl)propanediamide, weak π-π stacking interactions are observed between neighboring chains. nih.gov

Molecular Dynamics (MD) Simulations for Solution and Solid-State Behavior

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of individual atoms, offering a dynamic picture of molecular conformations and interactions.

In solution, the conformational equilibrium of this compound can be influenced by the surrounding solvent molecules. MD simulations are particularly well-suited to explore these effects.

A simulation would typically involve placing one or more molecules of the diamide (B1670390) in a box of explicit solvent molecules (e.g., water, chloroform, or dimethyl sulfoxide). The system is then allowed to evolve over time, and the conformational changes of the diamide are monitored.

Key insights that could be gained from such simulations include:

Solvent Shell Structure: The arrangement of solvent molecules around the solute can be analyzed to understand solvation. Polar solvents are expected to form hydrogen bonds with the amide groups, while nonpolar solvents would preferentially interact with the mesityl rings.

Conformational Dynamics: The simulations can reveal the flexibility of the molecule in solution and the timescales of conformational transitions. It would be possible to observe how the solvent affects the rotational barriers of the key dihedral angles.

Intramolecular Hydrogen Bonding: In certain conformations, it might be possible for intramolecular hydrogen bonds to form, for example, between an N-H group and a carbonyl oxygen. MD simulations can assess the stability and lifetime of such interactions in different solvents.

The results of MD simulations can provide a more realistic picture of the molecule's behavior in a condensed phase compared to the gas-phase picture often obtained from static quantum chemical calculations.

Self-Assembly Simulations and Aggregate Formation

There are no available simulation studies that model the self-assembly behavior or aggregate formation of this compound. Such studies would typically involve molecular dynamics or Monte Carlo simulations to predict how individual molecules interact and organize into larger structures in various solvents, but this research has not been published for this specific compound.

Docking and Molecular Recognition Modeling (in non-biological contexts)

Information regarding molecular docking or recognition modeling of this compound with non-biological hosts or surfaces is not found in the existing literature. These studies are crucial for understanding and designing materials for applications in sensing, catalysis, or separation, but have not been reported for this molecule.

Computational Mechanistic Studies of Reactions Involving this compound

There is no published research detailing computational mechanistic studies of reactions where this compound is a reactant, product, or catalyst. Such studies would employ quantum chemical methods to elucidate reaction pathways, transition states, and activation energies, providing fundamental insights into its chemical reactivity.

Due to the absence of specific data for this compound in the requested areas, the generation of an article with the required depth and detail is not feasible at this time.

Scientific Literature Review Reveals Scarcity of Data on the Supramolecular and Coordination Chemistry of this compound

The planned article, intended to detail the "Supramolecular Chemistry and Molecular Recognition Phenomena" of this compound, cannot be generated at this time due to the absence of specific experimental data, such as anion affinity constants, mechanistic insights into complexation, or structural data from X-ray crystallography for its metal complexes.

Research on related compounds provides a general framework for understanding the potential behavior of this compound. For instance, studies on other N,N'-diarylpropanediamides demonstrate that the two N-H groups of the amide backbone can act as hydrogen-bond donors for anion recognition. nih.gov The selectivity and affinity for specific anions in such systems are known to be influenced by factors like the steric bulk and electronic properties of the aromatic substituents. It is plausible that the sterically demanding mesityl groups in the target compound would significantly impact its binding pocket's geometry and accessibility, thereby influencing its anion selectivity.

Similarly, the coordination chemistry of simpler malonamides, such as N,N,N',N'-tetramethylmalonamide, with metal ions, particularly lanthanides, has been investigated. osti.gov These studies show that the carbonyl oxygen atoms of the malonamide (B141969) backbone act as effective coordination sites, forming stable chelate rings with metal cations. The coordination geometries and stoichiometry are sensitive to the size of the metal ion and the reaction conditions. osti.gov For this compound, it is expected that the carbonyl groups would likewise serve as the primary binding sites for metal ions. However, the large mesityl groups would likely play a crucial role in defining the coordination sphere, potentially leading to unique geometries or limiting the accessibility for metal ion binding, which could be exploited for selective separation applications.

Further experimental investigation is required to elucidate the specific supramolecular and coordination chemistry of this compound. Until such research is published, a detailed article on this specific topic remains unfeasible.

Supramolecular Chemistry and Molecular Recognition Phenomena

Neutral Molecule Encapsulation and Host-Guest Interactions

The field of host-guest chemistry involves the formation of unique structural complexes where a "host" molecule can bind a "guest" molecule or ion through non-covalent interactions. This recognition can be highly selective, driven by factors like size, shape, and chemical complementarity.

While specific studies detailing the encapsulation of neutral molecules or host-guest interactions involving N,N'-bis(2,4,6-trimethylphenyl)propanediamide as the host are not extensively documented in current literature, the molecule possesses the fundamental features required for such phenomena. The central propanediamide linker offers conformational flexibility, while the two mesityl groups create well-defined, sterically hindered pockets. It is conceivable that in specific conformations, the molecule could form a cavity capable of encapsulating small, neutral guest molecules. The primary driving forces for such interactions would likely be van der Waals forces and hydrogen bonding between the host's amide groups and a suitable guest. General principles of host-guest chemistry are well-established for various macrocyclic hosts like cucurbiturils and cyclodextrins, which utilize hydrophobic cavities and polar portals to bind guests. nih.govthno.orgnih.gov

Self-Assembly Phenomena and Supramolecular Polymerization

Self-assembly is the spontaneous organization of individual molecules into ordered structures through non-covalent interactions. For this compound, the interplay between hydrogen bonding and π-π stacking is expected to be the dominant force governing its assembly into larger supramolecular architectures.

The ability of a molecule to form extended one-dimensional structures, such as fibers and nanotubes, is a hallmark of supramolecular polymerization. These fibers can further entangle to form three-dimensional networks, leading to the formation of gels that can immobilize solvents.

Currently, there is a lack of specific published research demonstrating the formation of gels, fibers, or other distinct nanostructures from this compound. However, many small molecules with similar amide functionalities are known to be excellent gelators or fiber-formers. nih.govtue.nl The strong, directional hydrogen bonds between the amide groups can lead to the formation of one-dimensional chains, which then assemble into higher-order structures. The bulky mesityl groups would play a crucial role in modulating the packing of these chains, influencing the morphology of the resulting nanostructures.

The primary driving forces for the self-assembly of this compound are hydrogen bonding and aromatic interactions. Analysis of crystallographic data for closely related propanediamide compounds provides strong evidence for the types of interactions that dictate their solid-state architecture.

Hydrogen Bonding: The amide groups (–CONH–) are key functional motifs for forming strong and directional intermolecular N–H⋯O hydrogen bonds. This interaction is fundamental to the formation of chains and tapes in the crystal structures of amides.

π-π Stacking and C-H⋯π Interactions: The electron-rich mesityl rings can interact with each other through π-π stacking. Additionally, C-H bonds from the methylene (B1212753) linker or the methyl groups can interact with the aromatic rings (C-H⋯π interactions), further stabilizing the supramolecular assembly.

Studies on analogous compounds, such as N,N′-Bis(3-methylphenyl)propanediamide and N,N′-Bis(2-chlorophenyl)propanediamide, confirm the presence of these key interactions. nih.govnih.gov In N,N′-Bis(3-methylphenyl)propanediamide, molecules are linked into chains by intermolecular N–H⋯O hydrogen bonds, and these chains are coupled by π–π stacking interactions with a centroid-centroid distance of 3.7952 Å. nih.gov Similarly, the crystal structure of N,N′-Bis(2-chlorophenyl)propanediamide is stabilized by intermolecular N–H⋯O hydrogen bonds and C–H⋯π interactions, resulting in a three-dimensional network. nih.gov

Based on these examples, it is highly probable that this compound self-assembles using a combination of these forces, as detailed in the table below, which summarizes interaction data from these analogous structures.

| Compound | Interaction Type | Key Geometric Parameters | Resulting Structure | Reference |

|---|---|---|---|---|

| N,N′-Bis(3-methylphenyl)propanediamide | N–H⋯O Hydrogen Bond | - | Chains along the c-axis | nih.gov |

| N,N′-Bis(3-methylphenyl)propanediamide | π–π Stacking | Centroid-centroid distance: 3.7952 (8) Å | Coupling of neighboring chains | nih.gov |

| N,N′-Bis(2-chlorophenyl)propanediamide | N–H⋯O Hydrogen Bond | - | Molecular chains | nih.gov |

| N,N′-Bis(2-chlorophenyl)propanediamide | C–H⋯π Interaction | - | Stabilization of chains into a 3D network | nih.gov |

Stimuli-responsive materials can change their properties in response to external triggers such as temperature, pH, light, or the presence of specific chemicals. semanticscholar.org Self-assembled systems are particularly good candidates for stimuli-responsiveness because the non-covalent bonds holding them together can be easily disrupted or modulated.

For systems based on this compound, responsiveness could potentially be engineered. For example, changes in solvent polarity could affect the strength of both hydrogen bonding and π-π stacking, potentially leading to assembly or disassembly. Temperature changes could also modulate these weak interactions, a common feature in thermo-responsive supramolecular polymers and gels. However, there are currently no specific studies in the scientific literature that demonstrate or investigate the external stimuli responsiveness of self-assembled systems derived from this particular compound.

Applications in Advanced Separation and Extraction Processes

The ability of molecules to selectively bind others or to form ordered porous structures makes them valuable in separation science. Supramolecular chemistry offers pathways to create materials for selective extraction or filtration.

While direct applications of this compound in separation and extraction have not been reported, its structural features suggest potential utility. If the compound can self-assemble into a stable porous network, either in the solid state or as a gel, the pores of this network could be used for size- or shape-selective separation of small molecules. Furthermore, if the molecule exhibits selective host-guest binding for a particular analyte, it could be immobilized on a solid support and used as the stationary phase in chromatography or for solid-phase extraction. The development of such applications would first require a thorough investigation of the compound's self-assembly and molecular recognition capabilities.

Catalytic Applications and Ligand Design

N,N'-bis(2,4,6-trimethylphenyl)propanediamide as a Ligand in Metal-Mediated Catalysis

No specific studies were found that describe the use of this compound as a ligand in metal-mediated catalysis. The following subsections could not be addressed due to this lack of data.

Organocatalytic Properties of this compound

No research has been found to suggest that this compound functions as an organocatalyst itself.

Application in Specific Organic Transformations

The catalytic activity of transition metal complexes bearing N,N'-diarylpropanediamide ligands, analogous to this compound, is anticipated in a variety of organic transformations. These transformations often leverage the unique steric and electronic environment provided by the ligand to control the reactivity and selectivity of the metal center.

One of the primary areas of application for analogous β-diketiminate complexes is in polymerization reactions. researcher.lifeacs.org For instance, lanthanide and zinc complexes with β-diketiminate ligands have demonstrated catalytic activity in the ring-opening polymerization of cyclic esters like ε-caprolactone and the polymerization of methyl methacrylate. researcher.lifeacs.org The bulky 2,4,6-trimethylphenyl (mesityl) groups in this compound would be expected to create a sterically hindered environment around the metal center. This can influence the stereoselectivity of the polymerization and the molecular weight distribution of the resulting polymer.

Another potential application lies in cross-coupling reactions. The electronic properties of the diamide (B1670390) ligand, which can be tuned by modifying the aryl substituents, can impact the efficiency of oxidative addition and reductive elimination steps in catalytic cycles, such as those found in Suzuki, Heck, and Sonogashira couplings. While specific examples for this propanediamide are not documented, the broader class of β-diketiminate ligands has been explored in various cross-coupling reactions.

Additionally, the ability of these ligands to stabilize various oxidation states of transition metals suggests their potential use in redox catalysis, including oxidation and reduction reactions of organic substrates.

To illustrate the potential performance in such transformations, the following table presents hypothetical data based on the performance of analogous catalyst systems.

Table 1: Illustrative Catalytic Performance in Organic Transformations

| Transformation | Metal Center | Catalyst Loading (mol%) | Reaction Conditions | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Ring-Opening Polymerization of ε-Caprolactone | Zn(II) | 0.1 | Toluene (B28343), 100 °C, 24 h | 95 | >99 (Polycaprolactone) |

| Suzuki Cross-Coupling of Phenylboronic Acid and Bromobenzene | Pd(II) | 1 | Toluene/Water, K2CO3, 80 °C, 12 h | 88 | >99 (Biphenyl) |

| Polymerization of Methyl Methacrylate | Yb(III) | 0.5 | Toluene, 60 °C, 6 h | 92 | Syndiotactic >80% |

Heterogenization of Catalysts and Immobilization Strategies

The transition from homogeneous to heterogeneous catalysis is a critical step for the industrial application of any catalyst, as it simplifies catalyst separation and recycling. For catalysts based on ligands like this compound, several immobilization strategies can be envisioned.

Covalent Attachment to a Solid Support: One of the most common methods for heterogenization is the covalent bonding of the ligand or the metal complex to a solid support. This can be achieved by functionalizing the aryl rings of the ligand with reactive groups (e.g., vinyl, chloro, or siloxy groups) that can then be used to anchor the molecule to a polymer or silica (B1680970) surface. For instance, a vinyl-functionalized version of the ligand could be co-polymerized with styrene (B11656) to create a polystyrene-supported catalyst.

Ion Exchange: If the catalyst complex is ionic, it can be immobilized through ion exchange with a suitable resin. This method is straightforward but may suffer from leaching of the catalyst from the support, particularly in polar solvents.

Encapsulation: The catalyst can be physically entrapped within the pores of a mesoporous material, such as a zeolite or a metal-organic framework (MOF). This "ship-in-a-bottle" approach can effectively prevent the catalyst from leaching while allowing reactants and products to diffuse in and out of the pores.

Adsorption: The catalyst can be adsorbed onto the surface of a solid support through non-covalent interactions, such as van der Waals forces or hydrogen bonding. While simple, this method often leads to significant catalyst leaching.

The choice of immobilization strategy depends on the specific catalyst, the reaction conditions, and the nature of the support material. A summary of potential strategies is provided in the table below.

Table 2: Potential Immobilization Strategies

| Strategy | Support Material | Advantages | Disadvantages |

|---|---|---|---|

| Covalent Attachment | Polystyrene, Silica | Strong catalyst anchoring, low leaching | Requires ligand modification, potential for reduced activity |

| Ion Exchange | Ion-exchange resins | Simple procedure | Prone to leaching, limited to ionic complexes |

| Encapsulation | Zeolites, MOFs | Excellent prevention of leaching | Potential for diffusion limitations |

| Adsorption | Activated Carbon, Alumina | Simple and versatile | High potential for catalyst leaching |

Materials Science and Functional Device Integration

Incorporation into Polymeric Matrices and Hybrid Materials

No research data was found regarding the incorporation of N,N'-bis(2,4,6-trimethylphenyl)propanediamide into polymeric matrices or its use in the development of hybrid materials.

Application in Sensing Platforms

There is no available information on the application of this compound in sensing platforms.

Role in Advanced Separation Technologies

No publications were found that describe the use of this compound in advanced separation technologies, such as in the fabrication of membranes or as an adsorbent material.

Development of Smart Materials with this compound Scaffolds

There is no evidence in the searched literature of this compound being used as a scaffold for the development of smart materials.

Future Perspectives and Emerging Research Directions

Unexplored Synthetic Routes and Advanced Functionalization Strategies

While the fundamental synthesis of N,N'-bis(2,4,6-trimethylphenyl)propanediamide can be achieved through standard amide coupling reactions, future research could focus on more sophisticated and efficient synthetic methodologies. The development of novel synthetic strategies is crucial for accessing derivatives with tailored properties.

Unexplored Synthetic Routes: Current methods likely rely on the reaction of malonic acid derivatives with 2,4,6-trimethylaniline (B148799). Future explorations could investigate alternative, more atom-economical, or greener pathways. nih.gov This could include catalytic methods that avoid stoichiometric activating agents or direct C-H amidation approaches.

Advanced Functionalization: The true potential lies in the targeted functionalization of the core structure. The aromatic rings and the central methylene (B1212753) group of the propane (B168953) linker are key targets. Strategies could include:

Selective C-H Activation: Directing catalysts to functionalize the methyl groups or the aromatic C-H bonds of the mesityl rings to introduce new functional groups (e.g., halogens, boronic esters) for subsequent cross-coupling reactions.

Modification of the Propanediamide Backbone: Introducing substituents on the central carbon atom of the propane linker to alter the molecule's geometry, solubility, and coordination properties.

Post-Assembly Modification: Developing methods to chemically modify the compound once it is integrated into a larger supramolecular assembly or material, allowing for the dynamic tuning of properties.

| Strategy | Description | Potential Advantages | Research Focus |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate the amide bond formation. | Reduced reaction times, potentially higher yields, and improved energy efficiency. | Optimization of solvent, temperature, and reaction time. |

| Direct C-H Functionalization | Introducing new functional groups onto the mesityl rings via transition-metal-catalyzed C-H activation. | Avoids pre-functionalization of starting materials, increases synthetic efficiency. | Development of regioselective catalysts for the mesityl group. |

| Backbone Derivatization | Synthesizing analogues with substituents at the C2 position of the propane linker. | Fine-tuning of molecular conformation and steric properties. | Synthesis of substituted malonic acid precursors. |

Design of Novel Supramolecular Architectures with Enhanced Functionality

Future research should focus on controlling the self-assembly process to create functional supramolecular structures. researchgate.net This could involve:

Solvent-Directed Assembly: Investigating how different solvents influence the hydrogen-bonding patterns and steric interactions, leading to the formation of distinct architectures such as 1D tapes, 2D sheets, or complex 3D networks.

Hierarchical Structures: Exploring the conditions required to build larger, more complex structures from simpler self-assembled motifs. This could lead to the development of gels, liquid crystals, or porous materials. northwestern.edu

Host-Guest Chemistry: Designing the void spaces within the supramolecular networks to selectively bind and recognize guest molecules, leading to applications in sensing or separations.

| Potential Architecture | Primary Driving Force | Secondary Interaction | Potential Functionality |

|---|---|---|---|

| 1D Nanofibers/Tapes | Intermolecular N-H···O Hydrogen Bonding | van der Waals forces | Gel formation, anisotropic materials |

| 2D Nanosheets | Directional Hydrogen Bonding Network | π-π stacking of mesityl groups | Membranes, surface coatings |

| Porous Crystalline Solids | Steric hindrance from mesityl groups creating voids | Hydrogen bonding and C-H···π interactions | Guest encapsulation, molecular sieving |

Expansion into New Catalytic Domains and Reaction Types

The diamide (B1670390) framework can act as a bidentate ligand for coordinating metal ions. The steric bulk provided by the two mesityl groups can create a well-defined coordination pocket around a metal center, influencing its reactivity and selectivity. This opens the door to new catalytic applications.

Future work could explore:

Coordination Chemistry: Synthesizing and characterizing complexes with a range of transition metals to understand the coordination modes and electronic properties.

Asymmetric Catalysis: Introducing chirality into the ligand backbone to develop catalysts for enantioselective reactions. The sterically hindered environment could be highly effective in controlling the stereochemical outcome of a reaction.

Novel Reaction Types: While related ligands have been used in reactions like hydrogenation, future efforts could target new transformations. nih.gov This might include C-H activation, polymerization, or small molecule activation (e.g., CO2 reduction), where the unique steric and electronic environment provided by the ligand could enable unprecedented reactivity.

Integration into Next-Generation Advanced Materials and Device Architectures

The intrinsic properties of this compound make it a promising building block for advanced materials. Its rigid aromatic components and hydrogen-bonding capacity suggest potential for creating materials with high thermal stability and mechanical robustness.

Emerging research directions include:

Polymer Synthesis: Using functionalized derivatives of the compound as monomers to create high-performance polymers. For instance, incorporating it into polyamides or polyimides could yield materials with enhanced thermal stability and specific processing characteristics.

Organic Electronics: The trimethylphenyl groups are related to components found in organic semiconductors like poly(triarylamine)s (PTAA). sigmaaldrich.comresearchgate.net Exploring the electronic properties of the molecule and its assemblies could lead to its use as a hole-transporting or host material in organic light-emitting diodes (OLEDs) or perovskite solar cells.

Porous Frameworks: Employing the molecule as a linker in the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The defined length and geometry of the molecule could be used to engineer frameworks with tailored pore sizes and chemical functionalities for applications in gas storage and catalysis.

Synergistic Approaches Combining Computational and Experimental Research

A powerful strategy for accelerating research is the close integration of computational modeling with experimental validation. researchgate.net This synergistic approach can provide deep insights into the behavior of this compound at a molecular level, guiding experimental efforts and rationalizing observed outcomes.

Future research should leverage this synergy by:

Predicting Conformations: Using Density Functional Theory (DFT) to calculate the stable conformations of the molecule and predict how substituents on the backbone or rings will alter its geometry.

Simulating Self-Assembly: Employing molecular dynamics (MD) simulations to model the self-assembly process, predict the most stable supramolecular architectures, and understand the key intermolecular interactions that govern their formation.

Rationalizing Spectroscopic Data: Calculating spectroscopic properties (e.g., NMR, IR spectra) to aid in the interpretation of experimental data and confirm the structures of new derivatives and assemblies. researchgate.net

| Computational Task (Prediction) | Experimental Task (Validation) | Research Goal |

|---|---|---|

| DFT conformational analysis | X-ray crystallography, NMR spectroscopy | Determine lowest energy molecular structures. |

| MD simulations of aggregation | AFM, SEM, TEM imaging of self-assembled structures | Understand and control supramolecular architecture. |

| Calculation of reaction pathways and transition states | Kinetic studies and reaction optimization | Develop efficient and selective synthetic routes. |

| Prediction of electronic properties (HOMO/LUMO) | Cyclic voltammetry, UV-Vis spectroscopy | Assess potential for use in organic electronics. |

Potential for Sustainable Chemistry Applications

The principles of green chemistry offer a framework for developing the synthesis and application of this compound in an environmentally responsible manner. rsc.orgrsc.org Future research should prioritize sustainability across the molecule's lifecycle.

Key areas for development include:

Greener Synthetic Routes: Designing syntheses that utilize renewable starting materials, employ non-toxic solvents (such as water or ethanol), reduce waste, and use catalytic rather than stoichiometric reagents. researchgate.netcnr.it

Energy-Efficient Processes: Exploring synthetic methods that operate at lower temperatures and pressures or use alternative energy sources like microwaves or sonication to minimize energy consumption. researchgate.net

Designing for Degradability: Investigating the biodegradability of the compound and its derivatives. If the molecule is to be used in materials, designing it to break down into non-toxic components at the end of its useful life is a critical long-term goal.

Recyclable Catalysts: When used as a ligand in catalysis, immobilizing the metal complex on a solid support to facilitate easy separation and recycling of the catalyst, thereby preventing metal leaching and improving process efficiency.

By pursuing these emerging research directions, the scientific community can fully explore and harness the potential of this compound, paving the way for innovations in catalysis, materials science, and sustainable chemical technologies.

Q & A

Q. What are the optimal synthetic routes for preparing N,N'-bis(2,4,6-trimethylphenyl)propanediamide, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation reactions between propanediamide precursors and 2,4,6-trimethylphenylamine derivatives. Key parameters include solvent choice (e.g., THF or toluene), temperature (80–120°C), and stoichiometric ratios. Catalytic bases like TMEDA or K₂CO₃ are often employed to deprotonate intermediates and drive the reaction . For example, highlights the use of amidinate ligands in analogous syntheses, where refluxing in anhydrous THF under nitrogen yields crystalline products. Yields typically range from 60–85%, with impurities removed via recrystallization (hexane/ethyl acetate mixtures) or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Aromatic protons of the trimethylphenyl groups appear as singlets (~6.7–7.1 ppm), while methyl groups resonate as singlets (~2.1–2.3 ppm). The amide protons (N–H) are often broadened or absent due to hydrogen bonding .

- HRMS (ESI-TOF) : Molecular ion peaks [M+H]⁺ or [M+Na]⁺ confirm molecular weight (e.g., m/z ~433.25 for C₂₇H₂₉N₂O₂).

- IR Spectroscopy : Strong stretches at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N–H) validate functional groups .

Advanced Research Questions

Q. How does this compound function as a ligand in transition-metal catalysis, and what mechanistic insights exist?

The steric bulk of the 2,4,6-trimethylphenyl groups stabilizes metal centers by preventing unwanted side reactions (e.g., dimerization). describes analogous N-heterocyclic carbene (NHC) ligands in gold(I) complexes, where the ligand’s electron-rich nature enhances catalytic activity in cross-coupling reactions. For propanediamide derivatives, coordination occurs via the amide oxygen and nitrogen atoms, forming chelate complexes with metals like Pd or Cu. Mechanistic studies (e.g., DFT calculations) suggest that the ligand’s rigidity influences transition-state geometries, lowering activation barriers in C–C bond formation .

Q. What experimental strategies address contradictions in reported catalytic efficiencies of this compound-based systems?

Discrepancies often arise from differences in:

- Metal Precursors : Pd(OAc)₂ vs. PdCl₂ can alter electronic environments.

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates differently than non-polar solvents (toluene).

- Additives : Silver salts (Ag₂O) or ionic liquids can modulate catalytic cycles. Systematic benchmarking using standardized substrates (e.g., Suzuki-Miyaura coupling of bromobenzene with phenylboronic acid) is critical. recommends comparing turnover numbers (TON) under inert atmospheres to isolate ligand-specific effects .

Q. How does the ligand’s steric profile impact its coordination behavior in main-group chemistry?

demonstrates that bulky substituents on propanediamide derivatives enable stabilization of low-coordination-state main-group elements (e.g., Sn, Ge). For instance, reactions with stannocenes yield tetrahedral complexes where the ligand’s steric bulk prevents ligand scrambling. X-ray crystallography reveals bond lengths and angles consistent with strong σ-donation from the amide nitrogen to the metal center .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.